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Compound of Interest

Compound Name: 3-Chloro-4,5-dimethoxyaniline
CAS No.: 90006-54-5
Cat. No.: B2822550
Get Quote
. J

LC-MS Fragmentation Guide: 3-Chloro-4,5-
dimethoxyaniline[1]
Executive Summary & Compound Profile

3-Chloro-4,5-dimethoxyaniline is a halogenated aniline derivative characterized by an
electron-rich aromatic ring due to two methoxy groups and an amino group, counterbalanced
by the electron-withdrawing chlorine atom.[1] In LC-MS analysis, its fragmentation is driven by
the stability of the aniline radical cation and the facile cleavage of the methoxy substituents.
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Property Data

CAS Number 90006-54-5 (and related salts)
Molecular Formula CsH10CINO2

Monoisotopic Mass 187.0400 Da (3°Cl)

[M+H]* (ESI) 188.0478 (3>Cl)

Isotope Pattern Distinct 3:1 ratio for M / M+2 (35CI / 37Cl)

Primary amine, meta/para-dimethoxy pattern,

Key Structural Features )
meta-chloro substituent.[1][2][3]

Fragmentation Mechanism & Pathway Analysis[4][5]
[6]

The fragmentation of 3-Chloro-4,5-dimethoxyaniline under Electrospray lonization (ESI) and
Collision-Induced Dissociation (CID) follows a predictable pathway governed by the stability of
the resulting quinoid-type ions.[1]

Primary Fragmentation Channels

Upon protonation ([M+H]* = 188.05), the molecule undergoes two competing fragmentation
pathways:

o Methyl Radical Loss ([1]*CHs, -15 Da):
o Transition:m/z 188 — m/z 173

o Mechanism: Homolytic cleavage of the O-CHs bond.[1] This is favored in methoxy-anilines
due to the formation of a resonance-stabilized distonic radical cation (quinone-imine type
structure).[1]

o Diagnostic Value: High. The presence of the chlorine isotope pattern (3:1) is retained in
this fragment.

e Ammonia Loss (NHs, -17 Da):
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o Transition:m/z 188 - m/z 171

o Mechanism: Common in protonated primary anilines, especially if the ring is electron-rich.

[1]

o Observation: Often less intense than the methyl loss for poly-methoxy anilines but
significant in APCI.[1]

e Carbon Monoxide Loss (CO, -28 Da):
o Transition:m/z 173 - m/z 145

o Mechanism: Following the loss of the methyl group, the resulting phenoxy-cation species
typically ejects CO to contract the ring or stabilize the charge.[1]

Visualization of Signaling Pathway (DOT)

[M+H]+ Precursor
m/z 188.05 (100%)

m/z 190.05 (33%)

\
-*CH3 (15Da) ‘| _
(Major Pathway) \\ NH3 (17 Da)

A
Fragment A Fragment B
[M+H - CH3]+ [M+H - NH3]+
m/z 173.02 m/z 171.02
(RE R (Retains ClI)

-co(@8pa . .
(Quinoid stabilization) -~ “CH3 (15 Ba)

A
Fragment C Fragment D
[Frag A - COJ+ [Frag A - CH3]
m/z 145.02 m/z 158.00
(Ring Contraction) (2nd Methyl Loss)

Click to download full resolution via product page

Caption: Predicted ESI-MS/MS fragmentation pathway for 3-Chloro-4,5-dimethoxyaniline
showing primary mass transitions.
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Comparative Performance Guide

This section compares 3-Chloro-4,5-dimethoxyaniline against its most common analytical
interferences: its des-chloro analog and its positional isomers.[1]

vs. 3,4,5-Trimethoxyaniline (Des-chloro Analog)

The primary difference is the mass shift and the isotopic signature.[1]

3-Chloro-4,5- . .-
Feature . . 3,4,5-Trimethoxyaniline
dimethoxyaniline

Precursor m/z 188.05 184.10

o No significant M+2 (only 13C
Isotope Pattern Distinct 3:1 (3>CI/?7Cl) o
contributions)

Primary Fragment m/z 173 (Loss of CHs) m/z 169 (Loss of CHs)

) o Chlorine Isotope Cluster is the Lack of M+2 peak confirms
Differentiation o
definitive marker.[1] absence of Cl.

vs. Positional Isomers (e.g., 2-Chloro-4,5-
dimethoxyaniline)

Differentiation of chloro-dimethoxy isomers is challenging as they share identical mass and
isotope patterns.[1] Separation requires chromatography or exploitation of the "Ortho Effect.”

o Ortho Effect (2-Chloro isomer): If the Chlorine is ortho to the Amine (2-position), the loss of
HCI (36 Da) or Cl radical (35 Da) is often more pronounced due to proximity effects
compared to the 3-chloro isomer.[1]

e 3-Chloro Isomer (Target): The chlorine is meta to the amine.[1] The loss of the methoxy
group (adjacent to the amine or para to it) dominates over CI loss.

Recommendation: Use a high-resolution C18 column (e.g., 1.7 um particle size) with a
methanol/water gradient.[1] The 2-chloro isomer typically elutes after the 3-chloro isomer due
to intramolecular H-bonding reducing polarity.[1]
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Experimental Protocol: Structural Confirmation

Objective: To validate the identity of 3-Chloro-4,5-dimethoxyaniline in a bulk sample or
reaction mixture.

Sample Preparation

e Stock Solution: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

o Working Solution: Dilute 10 pL of stock into 990 uL of 50:50 Methanol:Water + 0.1% Formic
Acid. Final concentration ~10 pg/mL.[1]

LC-MS Conditions (Recommended)[1]

e System: UHPLC coupled to Q-TOF or Triple Quadrupole.[1]
e Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 pum).[1]

» Mobile Phase A: Water + 0.1% Formic Acid.[1]

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

e Gradient: 5% B to 95% B over 5 minutes.

e Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters

» Source: ESI Positive Mode.
o Capillary Voltage: 3.5 kV.[1]
o Cone Voltage: 30 V (Optimized for precursor transmission).
e Collision Energy (CID):
o Low (10 eV): Preserves [M+H]* for isotope confirmation.[1]

o Med (20-25 eV): Generates m/z 173 (Base Peak).[1]
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o High (40 eV): Generates m/z 145 and lower ring fragments.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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